Saxagliptin-15N,D2 Hydrochloride
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Overview
Description
Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. The labeling with nitrogen-15 and deuterium makes it useful for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin-15N,D2 Hydrochloride involves the incorporation of nitrogen-15 and deuterium into the saxagliptin molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. One common method involves the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
Saxagliptin-15N,D2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Saxagliptin-15N,D2 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of saxagliptin.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of saxagliptin.
Industry: Utilized in the development and quality control of pharmaceutical formulations
Mechanism of Action
Saxagliptin-15N,D2 Hydrochloride exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to saxagliptin but with different pharmacokinetic properties.
Linagliptin: Known for its long half-life and minimal renal excretion.
Uniqueness
Saxagliptin-15N,D2 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable for detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and analysis in various research applications, setting it apart from other dipeptidyl peptidase-4 inhibitors .
Properties
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,19+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZNHHHYVBVBR-XYRMHPGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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